1-amino-2-{(E)-[(3-methylphenyl)imino]methyl}anthracene-9,10-dione
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Overview
Description
1-AMINO-2-{[(3-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its unique structure, which includes an amino group, a methylene bridge, and a substituted phenyl group. Its distinct molecular configuration makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-AMINO-2-{[(3-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using reagents such as chromium trioxide or potassium dichromate.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the anthraquinone derivative.
Formation of the Imino Group: The imino group is formed by the condensation of the amino group with an aldehyde or ketone, resulting in the formation of a Schiff base.
Substitution with the Phenyl Group: The final step involves the substitution of the phenyl group, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
1-AMINO-2-{[(3-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives, which have applications in photography and as antioxidants.
Coupling Reactions: The phenyl group can be modified through coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. Major products formed from these reactions include various substituted anthraquinones and hydroquinones.
Scientific Research Applications
1-AMINO-2-{[(3-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of dyes and pigments. Its unique structure allows for the development of new colorants with improved properties.
Biology: In biological research, the compound is studied for its potential as an anticancer agent. Its ability to intercalate with DNA makes it a candidate for cancer therapy.
Medicine: The compound’s derivatives are investigated for their antimicrobial and antiviral properties. They have shown promise in inhibiting the growth of various pathogens.
Industry: In the industrial sector, the compound is used in the production of high-performance materials, such as conductive polymers and advanced coatings
Mechanism of Action
The mechanism of action of 1-AMINO-2-{[(3-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE involves several molecular targets and pathways:
DNA Intercalation: The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer therapy.
Enzyme Inhibition: The compound can inhibit various enzymes involved in cellular processes, such as topoisomerases and kinases. This inhibition can lead to the suppression of cell proliferation.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to apoptosis.
Comparison with Similar Compounds
1-AMINO-2-{[(3-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE can be compared with other similar compounds, such as:
Anthraquinone: The parent compound, which lacks the amino and imino groups. It is widely used in dye synthesis but lacks the biological activity of the substituted derivative.
1-Aminoanthraquinone: A simpler derivative with only an amino group. It is used in dye synthesis but has limited biological applications.
2-Phenylaminoanthraquinone: A derivative with a phenylamino group. .
The uniqueness of 1-AMINO-2-{[(3-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H16N2O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-amino-2-[(3-methylphenyl)iminomethyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H16N2O2/c1-13-5-4-6-15(11-13)24-12-14-9-10-18-19(20(14)23)22(26)17-8-3-2-7-16(17)21(18)25/h2-12H,23H2,1H3 |
InChI Key |
HOENJNMKMGBQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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